Boc-phe(4-nhz)-OH

説明

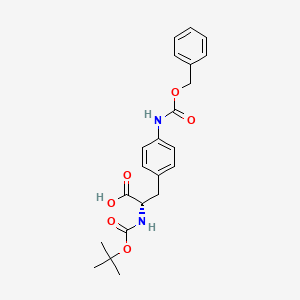

Boc-phe(4-nhz)-OH: tert-butoxycarbonyl-L-phenylalanine(4-aminohydrazide)-OH , is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its protective groups that prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and an aminohydrazide group on the phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions:

Starting Material: The synthesis typically begins with L-phenylalanine.

Protection of the Amino Group: The amino group of L-phenylalanine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Aminohydrazide: The protected phenylalanine is then reacted with hydrazine to introduce the aminohydrazide group at the para position of the phenyl ring.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for Boc-phe(4-nhz)-OH involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, which is essential for its use in pharmaceutical and biochemical applications.

化学反応の分析

Types of Reactions:

Oxidation: Boc-phe(4-nhz)-OH can undergo oxidation reactions, particularly at the aminohydrazide group, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

Substitution: The aminohydrazide group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

Oxidation Products: Various oxidized derivatives of this compound.

Reduction Products: Reduced forms of the compound, depending on the specific reducing agent.

Substitution Products: Compounds with different functional groups replacing the aminohydrazide group.

科学的研究の応用

Peptide Synthesis

Boc-Phe(4-NHZ)-OH serves as a critical building block in the synthesis of peptides. The Boc group protects the amino functionality, enabling selective reactions during solid-phase peptide synthesis (SPPS). This compound facilitates the formation of modified amino acids that enhance the stability and bioactivity of therapeutic peptides. The versatility of this compound allows researchers to create complex peptide sequences that are essential in studying protein functions and interactions .

Drug Development

In the pharmaceutical industry, this compound plays a vital role in developing new drugs. It is particularly significant in designing inhibitors that target specific proteins involved in various diseases. The ability to modify peptides using this compound can lead to the creation of more effective therapeutic agents with improved efficacy and selectivity against disease targets .

Bioconjugation

Bioconjugation processes benefit from this compound by allowing researchers to attach biomolecules to surfaces or other molecules. This application is crucial for developing diagnostic tools and targeted drug delivery systems. The compound's reactive sites enable efficient conjugation strategies that enhance the functionality of biomolecules used in therapeutic applications .

Research in Cancer Therapeutics

This compound is utilized in the development of cancer therapies, where modified peptides can improve treatment selectivity and efficacy against tumor cells. Research indicates that peptides synthesized with this compound can modulate cellular pathways involved in cancer progression, potentially leading to innovative treatment options .

Antibody Production

The compound aids in antibody production by modifying antigens, which enhances immune responses for better diagnostic and therapeutic outcomes. This application is particularly relevant in creating vaccines and therapeutic antibodies that require precise antigen design for optimal effectiveness .

作用機序

Molecular Targets and Pathways: Boc-phe(4-nhz)-OH exerts its effects primarily through its role in peptide synthesis The Boc protecting group prevents unwanted reactions at the amino terminus, allowing for the selective formation of peptide bonds

類似化合物との比較

Boc-phe-OH: L-phenylalanine with a Boc protecting group but without the aminohydrazide group.

Boc-tyr(4-nhz)-OH: A similar compound where the phenylalanine is replaced by tyrosine.

Uniqueness: Boc-phe(4-nhz)-OH is unique due to the presence of the aminohydrazide group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex peptides and proteins.

生物活性

Introduction

Boc-Phe(4-Nhz)-OH, or N-Boc-4-hydroxyphenylalanine, is a modified amino acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound has been utilized in various studies to explore its interactions with biological systems, particularly in the context of peptide synthesis and its effects on cellular mechanisms.

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and a hydroxyl group at the para position of the phenyl ring. This modification enhances its solubility and stability, making it suitable for various synthetic applications.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Peptide Synthesis : this compound is frequently used as a building block in solid-phase peptide synthesis (SPPS). Its incorporation into peptides can influence their folding, stability, and interaction with target proteins.

- Enzyme Interaction Studies : Research has demonstrated that this compound can serve as a substrate for specific enzymes, allowing for the investigation of enzyme kinetics and substrate specificity. For instance, studies involving protein tyrosine kinases have shown that peptides containing this compound exhibit distinct phosphorylation patterns compared to their unmodified counterparts .

- Antimicrobial Activity : Preliminary studies suggest that peptides derived from this compound display antimicrobial properties. The modified phenylalanine residue may enhance the interaction with bacterial membranes, leading to increased membrane permeability and subsequent cell lysis .

Case Studies

Case Study 1: Enzyme Kinetics

In a study examining the interaction of this compound with c-Src kinase, it was found that peptides incorporating this amino acid exhibited an IC50 value of approximately 400 µM, indicating moderate inhibitory activity against the kinase. This suggests potential applications in designing selective kinase inhibitors .

Case Study 2: Antimicrobial Peptides

A series of peptides synthesized with this compound were tested against Gram-positive bacteria and fungi. The results indicated that these peptides had varying degrees of antimicrobial activity, with some derivatives showing significant potency compared to traditional antibiotics .

Table 1: Biological Activities of Peptides Containing this compound

| Peptide Sequence | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Ac-CIYKYY | Kinase Inhibition | 400 | |

| Boc-Phe-Arg | Antimicrobial | Varies | |

| Boc-Phe-Tyr | Enzyme Substrate | N/A |

Table 2: Comparison of Antimicrobial Activity

特性

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)13-15-9-11-17(12-10-15)23-20(27)29-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVIIGJEOXYKAV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901129919 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55533-25-0 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55533-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901129919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。